Dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate

Diversity-Oriented Synthesis Scaffold Complexity Building Block Comparison

Struggling to source a validated three-point diversification scaffold for isoxazole libraries? This compound solves that. - Three orthogonal electrophilic centers (C3 chloromethyl, C4/C5 esters) enable sequential, protecting-group-free elaboration. - Published protocols deliver 80-90% crude yields; C5 amidation proceeds with >99% regioselectivity (X-ray confirmed). - Bulk stock available; immediate global dispatch eliminates lead-time uncertainty.

Molecular Formula C8H8ClNO5
Molecular Weight 233.60 g/mol
CAS No. 920750-30-7
Cat. No. B12619415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate
CAS920750-30-7
Molecular FormulaC8H8ClNO5
Molecular Weight233.60 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(ON=C1CCl)C(=O)OC
InChIInChI=1S/C8H8ClNO5/c1-13-7(11)5-4(3-9)10-15-6(5)8(12)14-2/h3H2,1-2H3
InChIKeyUJHFPUMTDRVROU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate – Chemoselective Scaffold


Dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate (CAS 920750-30-7) is a heterocyclic building block featuring an isoxazole core substituted with a chloromethyl group at the 3-position and two methyl ester groups at the 4- and 5-positions . This compound is distinguished by the presence of three electrophilic centers with documented differential reactivity: the C3 chloromethyl undergoes chemoselective SN2 displacement by thiolates without involving either ester, while the C5 carbomethoxy exhibits greater reactivity toward amines than the C4 carbomethoxy . These orthogonal reactive handles enable sequential, controlled elaboration to trisubstituted isoxazoles, making this compound a core scaffold in diversity-oriented synthesis and agrochemical lead-generation libraries .

Trifunctional isoxazole scaffold with three orthogonal electrophilic centers for sequential diversification
Published two-pot combinatorial protocol enables rapid library synthesis without protecting-group strategies
Validated chemoselectivity: C3 chloromethyl reacts exclusively with thiols; C5 ester prefers amines over C4 ester

3-Chloromethyl Isoxazole vs. Generic Analogs


Simple isoxazole-4,5-dicarboxylate congeners—such as dimethyl 3-methylisoxazole-4,5-dicarboxylate (CAS 53847-49-7) or unsubstituted dimethyl isoxazole-4,5-dicarboxylate—offer only two diversification points (C4 and C5 esters) and lack the C3 electrophilic handle required for chemoselective functionalization at all three ring positions . The C3 chloromethyl group of 920750-30-7 provides an SN2-reactive site that reacts orthogonally with thiolate nucleophiles while leaving both esters intact, a selectivity not achievable with the 3-methyl or 3-H analogs . Furthermore, the documented C5 > C4 carbomethoxy reactivity hierarchy in 920750-30-7 enables sequential amidation without protecting-group strategies; this differential reactivity is not established for the 3-bromo-isoxazole-4,5-dicarboxylate analog (CAS 1187930-18-2) and cannot be assumed across different 3-substituents . Substituting a generic isoxazole diester therefore forfeits the three-directional, chemoselective diversification that has been experimentally validated for this specific compound.

Target

C3 chloromethyl enables chemoselective SN2 diversification

Generic 3-methyl / 3-H analogs

Lack C3 electrophilic handle; only bis-functionalization possible

Target

Documented C5 > C4 amine selectivity confirmed by X-ray

3-Bromo analog

C5 > C4 selectivity not established; sp² C–Br may require metal catalysis

Target

Published 90‑member library with high crude purity

Non‑chloromethyl scaffolds

No published multi‑directional library data; synthesis risk may increase

Key Differentiation Data


Trifunctional Architecture Advantage

Dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate (920750-30-7) provides three electrophilic centers for independent diversification: the C3 chloromethyl (SN2), the C4 carbomethoxy, and the more reactive C5 carbomethoxy. In contrast, dimethyl 3-methylisoxazole-4,5-dicarboxylate (CAS 53847-49-7) possesses only the C4 and C5 ester groups, limiting maximum substitution to bis-functionalized products. The 3-chloromethyl group's reactivity was confirmed by quantitative conversion to thioethers with aryl thiols in DMF/triethylamine, yielding crude products of sufficient purity for direct downstream use without purification .

Trifunctional Architecture
Head-to-head
3 electrophilic sites vs. 2 (50% increase)
Enables trisubstituted library access; generic analogs limited to disubstitution
Structural comparison with dimethyl 3-methylisoxazole-4,5-dicarboxylate
Diversity-Oriented Synthesis Scaffold Complexity Building Block Comparison

C5 > C4 Carbomethoxy Reactivity Hierarchy

Treatment of dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate with primary amines (e.g., 3-bromobenzylamine) under controlled conditions (room temperature, near-stoichiometric amine) selectively delivered the C5-amide/C4-ester intermediate as the sole product, confirmed by X-ray crystallography. No C4-amide product was detected . This selectivity is explained by NBO charge calculations showing greater electrophilicity at C5 versus C4. A structurally analogous system—dimethyl 3-methylisoxazole-4,5-dicarboxylate—also shows C5 regioselectivity toward Grignard reagents, but has not been characterized for selectivity toward amine nucleophiles or for compatibility with a third reactive center .

C5 > C4 Selectivity
Head-to-head
100% C5 amide formation (X‑ray confirmed)
Eliminates protecting‑group need; comparator amine selectivity not reported
3‑Bromobenzylamine, room temperature
Chemoselectivity Ester Aminolysis NBO Charge Analysis

C3 Chloromethyl Orthogonal Reactivity

The C3 chloromethyl group of 920750-30-7 reacts rapidly with aryl thiols in DMF/triethylamine to give thioethers in quantitative yield. Crucially, no evidence for involvement of either the C4 or C5 ester is detected under these conditions; the crude bis-ester product is obtained in sufficient purity for direct use in subsequent reactions without purification . This orthogonal behavior is not matched by the 3-bromo-isoxazole-4,5-dicarboxylate analog (CAS 1187930-18-2), where the bromine is directly attached to the ring carbon (sp² Ar–Br) rather than at a benzylic/allylic methylene, requiring different (typically metal-catalyzed) activation modes for substitution .

Orthogonal C3 Reactivity
Cross‑study comparable
Quantitative thioether formation; no ester interference
Catalyst‑free SN2 at room temperature; 3‑bromo analog requires metal catalysis
Crude purity 88–94% without purification
Orthogonal Reactivity Thioether Synthesis Chemoselective Alkylation

Combinatorial Library Performance

Using 920750-30-7 as the core scaffold, a two-pot protocol employing 5 primary amines and 18 thiophenols generated a 90-member library of 5-alkylcarbamoyl-3-arylsulfanylmethylisoxazole-4-carboxylic acids. The crude reaction mixture achieved 80–90% yield and 88–94% purity prior to HPLC . When extended to bisamide synthesis, treating thioether bis-esters with excess amine (10 equiv.) at 40 °C for 30 minutes delivered homo bisamides in 85–90% isolated yield from the chlorodiester . No comparable library production data are published for dimethyl 3-methylisoxazole-4,5-dicarboxylate or dimethyl 3-bromo-isoxazole-4,5-dicarboxylate under the same amine/thiol diversification protocol.

Library Performance
Reported
90‑member library, 80–90% crude yield
De‑risks parallel synthesis; no equivalent protocol for comparators
Two‑pot process; isolated bisamides 85–90%
Combinatorial Chemistry Library Synthesis Process Scalability

Insecticidal Activity from Isoxazole Libraries

An 80-compound subset of the 182 trisubstituted isoxazoles derived from 920750-30-7 was evaluated for insecticidal activity. In high-throughput screening (HTS) against Spodoptera exigua (beet armyworm) larvae, 67% of compounds showed >67% mortality, with 18.8% exhibiting 100% mortality at 12 μg/well. Secondary dose-response assays identified two sulfone bisamides with LC50 values of approximately 30 μg/cm² and 19 μg/cm², respectively . The C3-thiomethyl and C3-sulfonylmethyl motifs—accessible only through the chloromethyl functionality of 920750-30-7—were essential for biological activity. Analogs derived from dimethyl 3-methylisoxazole-4,5-dicarboxylate, which cannot install C3-thioether substituents via direct SN2 displacement, would not access this biologically validated chemotype.

Insecticidal Screening
Reported context
67% HTS hit rate, LC50 ~19–30 µg/cm²
Supports insecticide lead‑generation; C3‑thioether chemotype required
S. exigua diet assays; class‑level inference
Insecticidal Screening Agrochemical Discovery Structure-Activity Relationship

Analytical Characterization Data

Dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate (920750-30-7) has been fully characterized with reported 1H NMR (δ 3.87, s, 3H; 3.95, s, 3H; 4.72, s, 2H), 13C NMR (δ 161.7, 160.4, 160.1, 156.6, 113.8, 53.8, 53.1), IR (neat, 1728, 1652, 1604 cm⁻¹), and HRMS (EI, calcd for C8H8ClNO5 233.0086, obsd 233.0087) . This complete spectral dataset establishes unambiguous identity and purity benchmarks. In contrast, dimethyl 3-bromo-isoxazole-4,5-dicarboxylate (CAS 1187930-18-2) and dimethyl 3-methylisoxazole-4,5-dicarboxylate (CAS 53847-49-7) have more limited publicly available characterization data (primarily vendor-supplied 1H NMR or MS only), lacking the multi-technique validation published for the chloromethyl analog.

Analytical Characterization
Peer‑reviewed
1H/13C NMR, IR, HRMS (
Verifiable identity benchmark; comparator data vendor‑limited
Reduces incoming QC risk
Compound Characterization Quality Control Synthetic Intermediate

Application Scenarios


Diversity-Oriented Library Synthesis

When a project requires rapid generation of structurally diverse, fully characterized isoxazole-based compound libraries, 920750-30-7 is the scaffold of choice. Its three orthogonal reactive centers support sequential, chemoselective diversification without protecting-group strategies, with published protocols delivering 80–90% crude yields and 85–90% isolated yields for 90-member libraries . This validated two-pot methodology eliminates synthetic route development time and reduces the risk of failed diversification campaigns, making it suitable for both medicinal chemistry hit-finding and agrochemical lead-generation programs.

Agrochemical Discovery for Lepidopteran Pests

For insecticidal screening programs targeting Spodoptera exigua (beet armyworm) and related lepidopteran pests, libraries derived from 920750-30-7 have demonstrated a 67% HTS hit rate (>67% mortality) with individual compounds reaching LC50 values as low as ~19 μg/cm² in secondary diet-based assays . The C3-thioether and C3-sulfone motifs accessible exclusively through the chloromethyl handle are essential for this activity; scaffolds lacking the C3 electrophile cannot access this biologically validated chemotype. Procurement of this specific building block enables direct entry into a proven insecticidal chemical space.

Chemoselective Scaffold Functionalization

When synthetic pathways demand regioselective functionalization of an isoxazole core—for example, C5-selective amidation while preserving C4 ester integrity—920750-30-7 is uniquely qualified. X-ray crystallographic confirmation of exclusive C5 amide formation with 3-bromobenzylamine provides definitive evidence of >99% regioselectivity under ambient conditions . This level of documented selectivity is not available for any other commercially available isoxazole-4,5-dicarboxylate congener, making this compound essential for any synthesis where positional control is critical.

Quality-Assured Procurement

The availability of peer-reviewed, multi-technique characterization data—including 1H NMR, 13C NMR, IR, and HRMS with sub-ppm mass accuracy—makes 920750-30-7 the preferred choice for laboratories requiring rigorous incoming quality control . The published HRMS value (observed 233.0087, calculated 233.0086) provides an unambiguous identity benchmark that can be verified upon receipt, reducing the risk of misidentified or degraded material that could compromise research reproducibility. Comparator compounds lack this depth of published characterization, increasing the quality assurance burden on the end user.

Application
Selection Property
Validation Focus
Diversity‑Oriented Library Synthesis
Orthogonal trifunctional reactivity
Published library yield and purity benchmarks
Insecticide Lead‑Generation Screening
C3‑thioether pharmacophore access
HTS mortality rate and LC50 endpoint review
Regioselective Core Functionalization
X‑ray‑confirmed C5 > C4 amine selectivity
Protecting‑group‑free sequential amidation
Quality‑Assured Procurement
Multi‑technique peer‑reviewed characterization
HRMS identity benchmark with sub‑ppm accuracy
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